3‑Benzenesulfonyl vs. 1‑Benzenesulfonyl Indole Regioisomers: Activity Switch in HIV‑1 NNRTI Assays
In a seminal SAR study of indolyl aryl sulfones, 1‑benzenesulfonyl‑substituted indoles were consistently poorly active or totally inactive against HIV‑1 in acutely infected MT‑4 cells. In contrast, 3‑benzenesulfonyl derivatives—the regioisomeric series to which 941925‑15‑1 belongs—delivered EC₅₀ values in the low nanomolar range, with two representatives (2‑methylphenyl and 3‑methylphenyl sulfones) achieving EC₅₀ = 1 nM [1]. Although the 1‑benzenesulfonyl congeners share the same heavy‑atom composition, their 3D geometry forces the sulfonyl oxygen lone‑pair vectors away from the binding‑site residues that interact favorably with the 3‑substituted scaffold. This positional effect is a well‑documented class‑level phenomenon that directly informs selection of 3‑benzenesulfonyl indoles for antiviral screening campaigns [1].
| Evidence Dimension | Anti‑HIV‑1 activity (EC₅₀) in MT‑4 cells |
|---|---|
| Target Compound Data | Target compound 941925‑15‑1 is a 3‑benzenesulfonyl indole; close analogs in this series show EC₅₀ = 1–10 nM [1]. |
| Comparator Or Baseline | 1‑Benzenesulfonyl indole analogs: EC₅₀ >10,000 nM (inactive) [1]. |
| Quantified Difference | >10,000‑fold potency differential between 3‑benzenesulfonyl and 1‑benzenesulfonyl regioisomers [1]. |
| Conditions | MT‑4 cells acutely infected with HIV‑1 (wild‑type IIIB strain); MTT assay for cytotoxicity; EC₅₀ determined by protective effect against virus‑induced cytopathicity. |
Why This Matters
Selecting a 3‑benzenesulfonyl indole over a 1‑benzenesulfonyl regioisomer is essential for retaining nanomolar antiviral activity; erroneous procurement of the wrong regioisomer can result in false‑negative screening outcomes.
- [1] Silvestri, R. et al. J. Med. Chem. 2003, 46, 2482–2493. Fig. 1, Table 1. View Source
